molecular formula C38H37N3O8 B184024 DMT-2'-OMe-Bz-C CAS No. 110764-74-4

DMT-2'-OMe-Bz-C

Cat. No.: B184024
CAS No.: 110764-74-4
M. Wt: 663.7 g/mol
InChI Key: WXJKGOQQYUVNQW-YDXJMRNDSA-N
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Mechanism of Action

DMT-2’-OMe-Bz-C, also known as N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is a cytidine analog with potential anti-metabolic and anti-tumor activities .

Target of Action

The primary target of DMT-2’-OMe-Bz-C is DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is essential for the regulation of gene expression.

Mode of Action

DMT-2’-OMe-Bz-C inhibits DNA methyltransferases . By doing so, it interferes with the methylation process, leading to changes in gene expression. This can result in the suppression of tumor growth, making it a potential candidate for anti-cancer therapies.

Biochemical Pathways

The inhibition of DNA methyltransferases by DMT-2’-OMe-Bz-C affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression and the maintenance of DNA stability. Disruptions in this pathway can lead to abnormal gene expression and contribute to the development of diseases such as cancer.

Result of Action

The molecular and cellular effects of DMT-2’-OMe-Bz-C’s action primarily involve changes in gene expression due to the inhibition of DNA methylation . These changes can potentially suppress tumor growth, providing a basis for its potential anti-tumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-OMe-Bz-C involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar The dimethoxytrityl (DMT) group is commonly used for this purposeThe final product is obtained after several purification steps to ensure high purity .

Industrial Production Methods

Industrial production of DMT-2’-OMe-Bz-C typically involves solid-phase chemical synthesis based on phosphoramidite chemistry. This method allows for the sequential addition of nucleotides, ensuring high efficiency and yield. The process includes detritylation, coupling, capping, and oxidation steps, which are repeated until the desired nucleotide sequence is achieved .

Chemical Reactions Analysis

Types of Reactions

DMT-2’-OMe-Bz-C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMT-2’-OMe-Bz-C can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJKGOQQYUVNQW-YDXJMRNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551647
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110764-74-4
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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